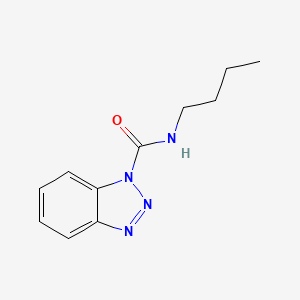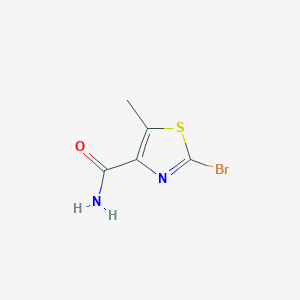![molecular formula C12H9ClN2 B11885902 4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
4-Chloro-5,6-dihydrobenzo[h]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound that belongs to the broader class of quinazoline derivatives. These compounds are characterized by a fused ring structure that combines a benzene ring with a quinazoline moiety, which itself is a fusion of a benzene ring with a pyrimidine ring. The presence of a chlorine atom on the benzene ring adds to the chemical reactivity and potential pharmacological properties of these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dihydrobenzo[h]quinazoline often involves the use of starting materials such as hydrazinobenzoic acids, benzylamine, or chlorobenzoates, which are then subjected to cyclization reactions and further functionalization. For instance, the synthesis of various benzo[h]quinazoline analogs can be accomplished through the reaction of chalcone with guanidine . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones.
Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, typically involve large-scale cyclization reactions under controlled conditions. The reaction of aromatic aldehyde and anthranilic acid is a common method for the preparation of quinazoline .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including thionation, chlorination, and treatment with multifunctional nucleophiles to access a range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazinobenzoic acids, benzylamine, chlorobenzoates, and primary alkylamines. Reaction conditions often involve cyclization reactions under reflux or controlled temperature conditions.
Major Products Formed: Major products formed from these reactions include various substituted quinazoline derivatives, such as phenyl-substituted triazolo-annelated quinazolines and alkylamino derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications due to its diverse pharmacological properties. It has been studied for its potential as an anticancer agent, with various analogs showing significant anticancer activity against different cancer cell lines . Additionally, quinazoline derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and antiviral activities . These compounds are also used in the development of novel therapeutics for diseases such as bladder cancer .
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives have been shown to inhibit tubulin polymerization, thereby triggering apoptosis in cancer cells . The presence of a chlorine atom on the benzene ring enhances the compound’s reactivity and potential pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Chloro-5,6-dihydrobenzo[h]quinazoline include other quinazoline derivatives such as 4-phenyl-5,6-dihydrobenzo[h]quinazoline and 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which includes a chlorine atom on the benzene ring. This structural feature contributes to its distinct chemical reactivity and potential pharmacological properties.
Propiedades
Fórmula molecular |
C12H9ClN2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
4-chloro-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2 |
Clave InChI |
ZNHGKTWTTFFFSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)





![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)







